molecular formula C30H36N4O3 B15294681 2,2',2''-Nitrilotris(N-(2,6-dimethylphenyl)acetamide)

2,2',2''-Nitrilotris(N-(2,6-dimethylphenyl)acetamide)

Cat. No.: B15294681
M. Wt: 500.6 g/mol
InChI Key: KCOMNDZKAUUNKQ-UHFFFAOYSA-N
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Description

2,2',2''-Nitrilotris(N-(2,6-dimethylphenyl)acetamide) (CAS: 1374010-02-2) is a trimeric acetamide derivative with the molecular formula C₃₀H₃₆N₄O₃ (molecular weight: 500.63 g/mol). It is characterized by a central nitrilotris (N(CH₂)₃) core linked to three N-(2,6-dimethylphenyl)acetamide groups. This compound is primarily recognized as Lidocaine Impurity 33, a quality control standard in pharmaceutical analysis, with a purity >95% and storage conditions at 2–8°C . Its solid-state geometry and hydrogen-bonding patterns (common in acetamides) contribute to its stability, making it suitable for regulatory compliance testing.

Properties

Molecular Formula

C30H36N4O3

Molecular Weight

500.6 g/mol

IUPAC Name

2-[bis[2-(2,6-dimethylanilino)-2-oxoethyl]amino]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C30H36N4O3/c1-19-10-7-11-20(2)28(19)31-25(35)16-34(17-26(36)32-29-21(3)12-8-13-22(29)4)18-27(37)33-30-23(5)14-9-15-24(30)6/h7-15H,16-18H2,1-6H3,(H,31,35)(H,32,36)(H,33,37)

InChI Key

KCOMNDZKAUUNKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)NC2=C(C=CC=C2C)C)CC(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-Nitrilotris(N-(2,6-dimethylphenyl)acetamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2’,2’'-Nitrilotris(N-(2,6-dimethylphenyl)acetamide) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Applications/Notes
2,2',2''-Nitrilotris(N-(2,6-dimethylphenyl)acetamide) C₃₀H₃₆N₄O₃ Trimeric nitrilotris core with three 2,6-dimethylphenyl groups 500.63 Pharmaceutical impurity standard
N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide C₂₂H₂₁NO Diphenylacetamide side chain 315.41 Ligand for coordination chemistry
2-Chloro-N-(2,6-dimethylphenyl)acetamide (26DMPCA) C₁₀H₁₂ClNO Chloro substituent on acetamide 197.66 Pesticide intermediate; crystallography studies
N-(2,6-Dimethylphenyl)-2-methylacetamide (26DMPMA) C₁₁H₁₅NO Methyl substituent on acetamide 177.24 Biologically active analog
2-Amino-N-(2,6-dimethylphenyl)acetamide (Glycinexylidide) C₁₀H₁₄N₂O Amino group on acetamide 178.23 Lidocaine metabolite
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide C₁₄H₂₂N₂O Diethylamino substituent 234.33 Reagent precursor
N-(2,6-Difluorophenyl)acetamide C₈H₇F₂NO Fluorine substituents on phenyl ring 171.14 Irritant; storage at 2–8°C
Key Observations:

Core Structure: The target compound’s trimeric nitrilotris core distinguishes it from monomeric analogs. This increases steric hindrance and reduces solubility compared to simpler acetamides like 26DMPCA or 26DMPMA .

Substituent Effects: Chloro (26DMPCA) and fluoro (N-(2,6-difluorophenyl)acetamide) groups enhance electronegativity, influencing hydrogen bonding and reactivity . Amino groups (Glycinexylidide) impart metabolic activity, as seen in its role as a lidocaine metabolite .

Crystallography : Analogs like N-(2,6-dimethylphenyl)-2,2-diphenylacetamide exhibit distinct dihedral angles (e.g., 82.59° between phenyl rings) and intermolecular N–H···O hydrogen bonds, which stabilize crystal packing . The trimeric compound’s larger size likely results in more complex supramolecular interactions.

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